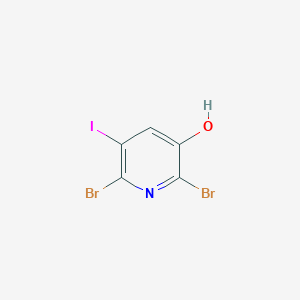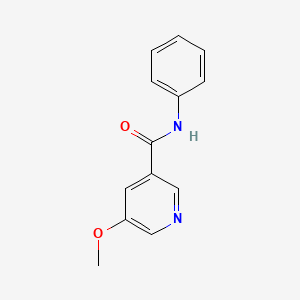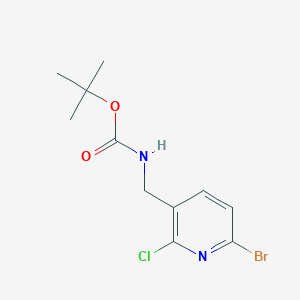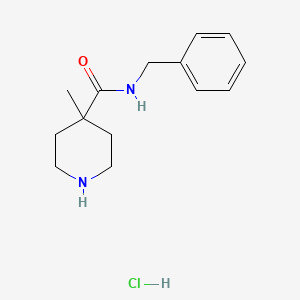
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Übersicht
Beschreibung
“(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1185299-72-2 . It has a molecular weight of 184.07 and its IUPAC name is (1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is 1S/C5H9N3.2ClH/c1-8-4-5(2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a solid at room temperature . It has a density of 1.2±0.1 g/cm³ , a boiling point of 219.8±15.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride: is a versatile building block in organic synthesis. It can be used to construct complex molecular architectures due to its reactivity and ability to form stable bonds with a variety of functional groups. For instance, it can serve as a precursor for synthesizing various pyrazole derivatives, which are crucial in developing pharmaceuticals and agrochemicals .
Catalysis
This compound can act as a ligand for transition metal catalysts. The pyrazole ring can coordinate with metals, leading to the formation of catalytic complexes. These complexes are useful in catalyzing a range of reactions, including hydrogenation, carbon-carbon bond formation, and oxidation reactions, which are fundamental in industrial chemistry .
Material Science
In material science, (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride can be employed to synthesize novel materials with specific properties. For example, it can be used to create fluorescent materials or polymers with unique electronic properties, which have applications in creating sensors, organic light-emitting diodes (OLEDs), and other electronic devices .
Medicinal Chemistry
The pyrazole moiety is a common feature in many drug molecules. As such, this compound is valuable in medicinal chemistry for the design and synthesis of new pharmacologically active compounds. It can be used to develop potential treatments for various diseases, including cancer, inflammation, and infectious diseases, by modifying its structure to interact with biological targets .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as reagents or standards in chemical assays. They can help in the quantification and detection of other substances due to their predictable reactivity and the ability to form colored complexes with specific analytes .
Environmental Chemistry
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride: can also be utilized in environmental chemistry for the removal of pollutants. Its derivatives can be synthesized into materials that capture heavy metals or organic pollutants from water and soil, aiding in environmental clean-up efforts .
Safety And Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H315, H319, H335 , indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(1-methylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-8-4-5(2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNOTDIMASHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B1389952.png)
![3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389953.png)
![4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1389954.png)
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389955.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
![3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1389957.png)
![3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389959.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide](/img/structure/B1389961.png)
![N-Benzyl-4-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389964.png)